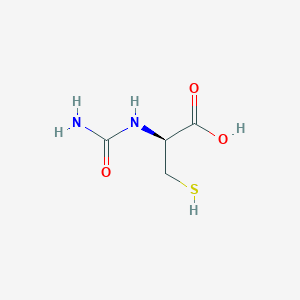
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, also known as cysteine carbamoylation, is a post-translational modification that occurs in proteins. This modification plays a crucial role in regulating protein function and stability. Cysteine carbamoylation involves the addition of a carbamoyl group to the thiol group of cysteine residues in proteins. This modification has been found to be involved in various physiological processes, including redox regulation, signal transduction, and enzyme function.
作用機序
The mechanism of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation involves the addition of a carbamoyl group to the thiol group of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid residues in proteins. This modification can occur through various pathways, including the reaction between carbamoyl chloride and (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid, as mentioned earlier. The addition of the carbamoyl group to (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can affect the structure and function of the protein, leading to changes in its activity and stability.
Biochemical and Physiological Effects:
Cysteine carbamoylation has been found to have various biochemical and physiological effects. For example, it has been shown to affect the activity and stability of redox-sensitive proteins, such as peroxiredoxins and thioredoxins. It has also been found to regulate the activity of signaling proteins, such as protein kinase C and Ras. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the activity and stability of enzymes, such as glutathione peroxidase and lactate dehydrogenase.
実験室実験の利点と制限
The advantages of studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments include gaining a better understanding of the role of this modification in various physiological processes. This knowledge can lead to the development of new therapies for diseases that are caused by dysregulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. However, there are also limitations to studying (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in lab experiments. For example, it can be challenging to study this modification in the context of complex biological systems, such as living organisms.
将来の方向性
There are several future directions for research on (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation. One direction is to investigate the role of this modification in disease states, such as cancer and neurodegenerative disorders. Another direction is to develop new methods for detecting (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation in proteins, which can aid in the identification of novel targets for therapeutic intervention. Additionally, further studies are needed to understand the regulation of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation and its relationship with other post-translational modifications.
合成法
The synthesis of (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid can be achieved through the reaction between carbamoyl chloride and L-(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through column chromatography to obtain pure (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid.
科学的研究の応用
Cysteine carbamoylation has been found to be involved in various physiological processes. For example, it has been shown to play a role in redox regulation by modulating the activity of redox-sensitive proteins. It has also been found to be involved in signal transduction by regulating the activity of signaling proteins. Furthermore, (2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid carbamoylation has been shown to affect the stability and function of enzymes.
特性
CAS番号 |
126004-93-1 |
|---|---|
製品名 |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
分子式 |
C4H8N2O3S |
分子量 |
164.19 g/mol |
IUPAC名 |
(2S)-2-(carbamoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m1/s1 |
InChIキー |
APFSAMXTZRYBKF-UWTATZPHSA-N |
異性体SMILES |
C([C@H](C(=O)O)NC(=O)N)S |
SMILES |
C(C(C(=O)O)NC(=O)N)S |
正規SMILES |
C(C(C(=O)O)NC(=O)N)S |
同義語 |
D-Cysteine, N-(aminocarbonyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
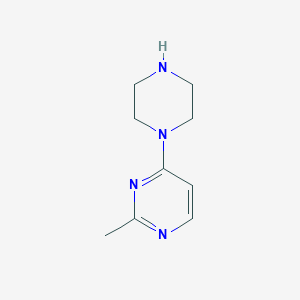
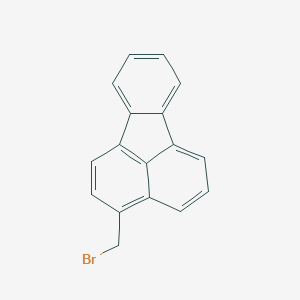
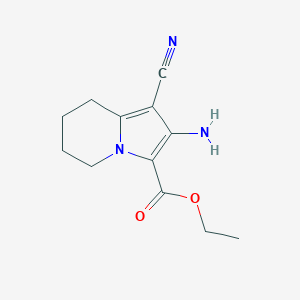
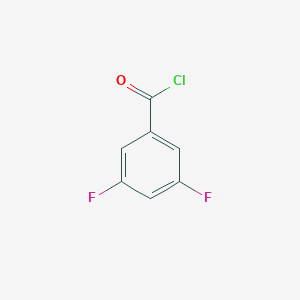
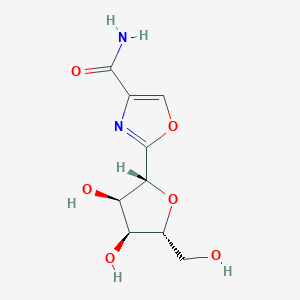


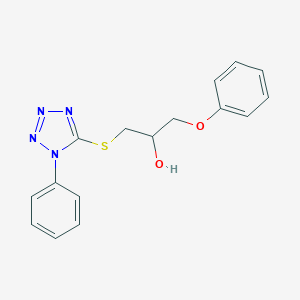

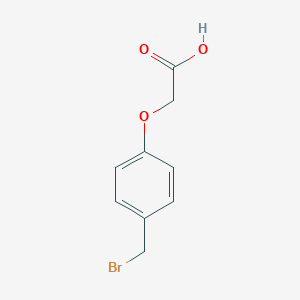
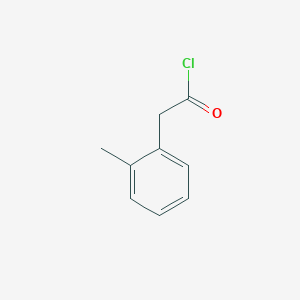
![1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone](/img/structure/B159743.png)